molecular formula C23H22N2O3 B4205733 N~1~-[2-(2-Methoxyanilino)-2-oxo-1-phenylethyl]-4-methylbenzamide

N~1~-[2-(2-Methoxyanilino)-2-oxo-1-phenylethyl]-4-methylbenzamide

Cat. No.: B4205733
M. Wt: 374.4 g/mol
InChI Key: ZGLPJCAGLLNWOA-UHFFFAOYSA-N
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Description

N~1~-[2-(2-Methoxyanilino)-2-oxo-1-phenylethyl]-4-methylbenzamide is an organic compound with a complex structure that includes aromatic rings and amide functionalities

Properties

IUPAC Name

N-[2-(2-methoxyanilino)-2-oxo-1-phenylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-16-12-14-18(15-13-16)22(26)25-21(17-8-4-3-5-9-17)23(27)24-19-10-6-7-11-20(19)28-2/h3-15,21H,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLPJCAGLLNWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(2-Methoxyanilino)-2-oxo-1-phenylethyl]-4-methylbenzamide typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired amide bond while maintaining the integrity of the aromatic rings.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(2-Methoxyanilino)-2-oxo-1-phenylethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: The amide group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (SO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~1~-[2-(2-Methoxyanilino)-2-oxo-1-phenylethyl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[2-(2-Methoxyanilino)-2-oxo-1-phenylethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N~1~-[2-(2-Methoxyanilino)-2-oxo-1-phenylethyl]-4-methylbenzamide is unique due to its specific combination of aromatic rings and amide functionalities, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[2-(2-Methoxyanilino)-2-oxo-1-phenylethyl]-4-methylbenzamide
Reactant of Route 2
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N~1~-[2-(2-Methoxyanilino)-2-oxo-1-phenylethyl]-4-methylbenzamide

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